BMS-599626

Catalog No.
S521691
CAS No.
714971-09-2
M.F
C27H27FN8O3
M. Wt
530.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-599626

CAS Number

714971-09-2

Product Name

BMS-599626

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate

Molecular Formula

C27H27FN8O3

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1

InChI Key

LUJZZYWHBDHDQX-QFIPXVFZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(4-((1-(3-fluorophenyl)methyl)-1H-indazol-5-ylamino)-5-methylpyrrolo(2,1-f)(1,2,4)triazin-6-yl)carbamic acid 3-morpholinylmethyl ester, BMS 599626, BMS-599626, BMS599626

Canonical SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F

Isomeric SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F

The exact mass of the compound (S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate is 530.219 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-599626 is an orally bioavailable, small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family. It is characterized by its potent and selective inhibition of both HER1 (EGFR) and HER2 (ErbB2), making it a critical tool compound for oncology research, particularly in cellular and in vivo models dependent on ErbB family signaling pathways. [1] Its primary value proposition lies in its dual, reversible mechanism of action and demonstrated preclinical antitumor activity in various xenograft models.

Selecting an ErbB inhibitor requires matching the compound's specific attributes to the experimental design. Substituting BMS-599626 with analogs can lead to failed experiments or misinterpreted results. For example, replacing it with an irreversible inhibitor like Canertinib (CI-1033) fundamentally alters the study of kinase signaling dynamics and target engagement duration. [1] Furthermore, using a more common dual inhibitor like Lapatinib is not a direct substitution, as differences in biochemical potency and cellular activity profiles can significantly impact outcomes in sensitive assays. [2] EGFR-only inhibitors are inappropriate for models where HER2 signaling or EGFR/HER2 heterodimerization is the primary driver of proliferation, a key functional domain of BMS-599626. [3]

Mechanism of Action: Reversible Inhibition as a Key Experimental Differentiator

BMS-599626 is a reversible inhibitor of EGFR and HER2, a critical feature for studies requiring washout periods or analysis of signaling pathway reactivation. This contrasts with other pan-ErbB inhibitors like Canertinib (CI-1033), which is an irreversible inhibitor that forms a covalent bond with the kinase domain. [REFS-1, REFS-2] This mechanistic difference is a primary procurement decision point; BMS-599626 is suited for experimental designs where sustained, permanent kinase inactivation is not desired.

Evidence DimensionBinding Mechanism
Target Compound DataReversible
Comparator Or BaselineCanertinib (CI-1033): Irreversible (covalent binding)
Quantified DifferenceQualitative mechanistic difference
ConditionsBiochemical kinase assays

This allows for the study of dynamic signaling events and target re-engagement after compound removal, which is impossible with an irreversible inhibitor.

Biochemical Potency: Defined Nanomolar Inhibition of HER1 and HER2 Kinases

BMS-599626 demonstrates potent, well-defined inhibitory activity against its primary targets in cell-free biochemical assays. It inhibits HER1 (EGFR) and HER2 with IC50 values of 20 nM and 30 nM, respectively. [1] This potency is comparable to the widely used dual inhibitor Lapatinib, which has reported IC50 values of approximately 10.8 nM for EGFR and 9.2 nM for HER2. [2] This establishes BMS-599626 as a reliable tool with a distinct and characterized potency profile for studies requiring dual pathway modulation.

Evidence DimensionBiochemical IC50
Target Compound DataHER1: 20 nM, HER2: 30 nM
Comparator Or BaselineLapatinib: HER1 (EGFR): ~10.8 nM, HER2: ~9.2 nM
Quantified DifferenceComparable nanomolar potency with a distinct profile (Lapatinib is ~1.8x more potent against HER1 and ~3.3x more potent against HER2 in vitro).
ConditionsCell-free recombinant enzyme kinase assays

Provides a clear, quantitative baseline for dose-selection in cell-based assays and confirms target engagement at the enzymatic level, ensuring experimental reproducibility.

In Vivo Efficacy: Demonstrated Antitumor Activity Across Multiple Standard Xenograft Models

A critical procurement consideration for in vivo studies is prior evidence of oral bioavailability and antitumor efficacy. BMS-599626 demonstrates dose-dependent tumor growth inhibition in multiple, distinct xenograft models upon oral administration. Efficacy has been established in models driven by HER1 overexpression (GEO colon), HER2 gene amplification (KPL-4 breast), and HER2 overexpression (Sal2 salivary). [1] This performance in standard, commercially relevant models provides a higher degree of confidence for its use in preclinical animal studies compared to compounds with limited or no published in vivo data.

Evidence DimensionTumor Growth Inhibition in Xenografts
Target Compound DataDemonstrated dose-dependent efficacy in GEO, KPL-4, and Sal2 xenograft models.
Comparator Or BaselineGeneral preclinical compounds which often lack broad, published in vivo efficacy data.
Quantified DifferenceQualitative but significant: proven efficacy in multiple standard models vs. unproven.
ConditionsOral daily administration in nude mice bearing human tumor xenografts.

Reduces procurement risk for expensive and time-consuming in vivo experiments by providing evidence of oral activity and efficacy in established, widely-used cancer models.

In Vivo Preclinical Trials in HER2-Amplified or EGFR-Overexpressing Xenograft Models

Based on its demonstrated oral bioavailability and antitumor activity in KPL-4 (HER2-amplified) and GEO (EGFR-overexpressing) xenografts, BMS-599626 is a suitable choice for preclinical efficacy studies in these or similar well-established models. [1]

Investigating Reversible Kinase Inhibition and Signaling Pathway Recovery

The reversible binding mechanism of BMS-599626 makes it the correct tool for studying the consequences of temporary EGFR/HER2 inhibition, allowing for washout experiments to probe signaling rebound, a task not possible with irreversible inhibitors like Canertinib. [2]

Cell-Based Screening in Models Dependent on EGFR/HER2 Heterodimerization

BMS-599626 is documented to inhibit HER1/HER2 receptor heterodimerization. This makes it a specific tool for interrogating cancer cell lines where signaling through this heterodimer is a key proliferation driver, a more targeted application than using a broader pan-ErbB inhibitor. [1]

Use as a Well-Characterized Benchmark Compound

With its clearly defined biochemical potency and proven in vivo activity, BMS-599626 serves as a reliable benchmark compound for evaluating the performance of novel, internally-developed dual EGFR/HER2 inhibitors. [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

530.21901492 Da

Monoisotopic Mass

530.21901492 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2252724U5N

Other CAS

714971-09-2

Wikipedia

Bms-599626

Dates

Last modified: 08-15-2023
1: Soria JC, Cortes J, Massard C, Armand JP, De Andreis D, Ropert S, Lopez E, Catteau A, James J, Marier JF, Beliveau M, Martell RE, Baselga J. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors. Ann Oncol. 2012 Feb;23(2):463-71. doi: 10.1093/annonc/mdr137. Epub 2011 May 16. PubMed PMID: 21576284.
2: Torres MA, Raju U, Molkentine D, Riesterer O, Milas L, Ang KK. AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo. Invest New Drugs. 2011 Aug;29(4):554-61. doi: 10.1007/s10637-010-9389-3. Epub 2010 Feb 2. PubMed PMID: 20119866.
3: Gavai AV, Fink BE, Fairfax DJ, Martin GS, Rossiter LM, Holst CL, Kim SH, Leavitt KJ, Mastalerz H, Han WC, Norris D, Goyal B, Swaminathan S, Patel B, Mathur A, Vyas DM, Tokarski JS, Yu C, Oppenheimer S, Zhang H, Marathe P, Fargnoli J, Lee FY, Wong TW, Vite GD. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4 ]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases. J Med Chem. 2009 Nov 12;52(21):6527-30. doi: 10.1021/jm9010065. PubMed PMID: 19821562.
4: Haluska P, Carboni JM, TenEyck C, Attar RM, Hou X, Yu C, Sagar M, Wong TW, Gottardis MM, Erlichman C. HER receptor signaling confers resistance to the insulin-like growth factor-I receptor inhibitor, BMS-536924. Mol Cancer Ther. 2008 Sep;7(9):2589-98. doi: 10.1158/1535-7163.MCT-08-0493. Epub 2008 Sep 2. PubMed PMID: 18765823; PubMed Central PMCID: PMC2614316.
5: Wong TW, Lee FY, Yu C, Luo FR, Oppenheimer S, Zhang H, Smykla RA, Mastalerz H, Fink BE, Hunt JT, Gavai AV, Vite GD. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling. Clin Cancer Res. 2006 Oct 15;12(20 Pt 1):6186-93. PubMed PMID: 17062696.
6: Albanell J, Gascón P. Small molecules with EGFR-TK inhibitor activity. Curr Drug Targets. 2005 May;6(3):259-74. Review. PubMed PMID: 15857287.

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